Product packaging for N3,N3-dimethylisoquinoline-1,3-diamine(Cat. No.:CAS No. 58814-55-4)

N3,N3-dimethylisoquinoline-1,3-diamine

Cat. No.: B351726
CAS No.: 58814-55-4
M. Wt: 187.24g/mol
InChI Key: HIARQWAOAUEZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3,N3-Dimethylisoquinoline-1,3-diamine is a chemical compound of interest in scientific research and development, particularly in the field of organic chemistry and medicinal chemistry as a potential synthetic intermediate . The compound is associated with CAS Registry Number 3984-14-3 and is also known by its synonym, N,N-Dimethylsulfamide . Its molecular formula is C2H8N2O2S, and it has a molecular weight of 124.16 g/mol . Key physical properties include a melting point of 95-96 °C and a boiling point of 216.9±23.0 °C at 760 mmHg . Researchers utilize this compound in custom synthesis and contract manufacturing processes for the development of fine chemicals and pharmaceutical intermediates . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B351726 N3,N3-dimethylisoquinoline-1,3-diamine CAS No. 58814-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58814-55-4

Molecular Formula

C11H13N3

Molecular Weight

187.24g/mol

IUPAC Name

3-N,3-N-dimethylisoquinoline-1,3-diamine

InChI

InChI=1S/C11H13N3/c1-14(2)10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,1-2H3,(H2,12,13)

InChI Key

HIARQWAOAUEZDE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=CC=CC=C2C(=N1)N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N3,n3 Dimethylisoquinoline 1,3 Diamine

Strategic Approaches to Isoquinoline (B145761) Ring System Formation

The isoquinoline scaffold is a significant structural motif found in numerous natural products and pharmacologically active compounds. organic-chemistry.org Consequently, a variety of synthetic methods for its construction have been developed over more than a century. These can be broadly categorized into established, name-reaction protocols and more recent, innovative advancements.

Established Protocols for Isoquinoline Synthesis

Several classical reactions form the bedrock of isoquinoline synthesis, each starting from different precursors and offering unique advantages in accessing substituted isoquinolines. These methods typically involve an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. nih.gov

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding aromatic isoquinolines. chemicalbook.comorganic-chemistry.org The reaction involves the cyclization of β-arylethylamides using a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). chemicalbook.comacs.org The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. organic-chemistry.org The mechanism is thought to proceed through a nitrilium ion intermediate. chemicalbook.comacs.org

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. rsc.orgnih.gov Like the Bischler-Napieralski reaction, it is highly effective for electron-rich aromatic rings. nih.gov The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids. nih.govresearchgate.net

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines (rather than their hydrogenated derivatives) from the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov The reaction, first reported in 1893, uses a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine which condense to form a Schiff base intermediate that subsequently cyclizes in the presence of an acid like sulfuric acid. nih.govquora.comsigmaaldrich.com This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve with other protocols.

Bobbitt Reaction: A modification of the Pomeranz-Fritsch reaction, the Bobbitt reaction is used to synthesize 1,2,3,4-tetrahydroisoquinolines. quora.comsigmaaldrich.com It involves the hydrogenation of the intermediate Schiff base (benzalaminoacetal) before the acid-catalyzed cyclization occurs. quora.com This method has been applied to the synthesis of several alkaloids. sigmaaldrich.com

Aza-Wittig Reaction: The intramolecular aza-Wittig reaction offers a powerful and mild method for isoquinoline synthesis. nih.govd-nb.info This approach typically involves the reaction of an iminophosphorane, generated from an azide (B81097) precursor, with a carbonyl group within the same molecule to form the heterocyclic ring under neutral conditions. nih.govd-nb.info This method is particularly useful as it avoids the harsh acidic conditions required by many classical syntheses. nih.gov

Table 1: Comparison of Established Isoquinoline Synthesis Protocols

Reaction Name Starting Materials Product Key Features
Bischler-Napieralski β-arylethylamide 3,4-Dihydroisoquinoline Requires strong dehydrating acids (POCl₃, P₂O₅); Favored by electron-donating groups. chemicalbook.comorganic-chemistry.org
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone 1,2,3,4-Tetrahydroisoquinoline Acid-catalyzed; Widely used for alkaloid synthesis. rsc.orgnih.gov
Pomeranz-Fritsch Benzaldehyde, 2,2-Dialkoxyethylamine Isoquinoline Direct synthesis to the aromatic core; Acid-catalyzed. nih.gov
Bobbitt Benzaldehyde, 2,2-Dialkoxyethylamine 1,2,3,4-Tetrahydroisoquinoline Involves hydrogenation of the intermediate before cyclization. quora.comsigmaaldrich.com
Aza-Wittig Azide with ortho-carbonyl group Isoquinoline Proceeds under mild, neutral conditions; Avoids harsh acids. nih.govnih.govd-nb.info

Recent Advancements in Isoquinoline Motif Construction

Modern synthetic chemistry has introduced new methodologies that expand the diversity of available isoquinoline motifs, often with improved efficiency and functional group tolerance. nih.gov Recent efforts have focused on transition-metal-catalyzed reactions and multi-component strategies.

Palladium and Copper-Catalyzed Reactions: Palladium and copper catalysts have been employed in various coupling and cyclization reactions to build the isoquinoline core. For instance, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. acs.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation of benzamides or oximes with alkynes has emerged as an efficient one-pot protocol for assembling multisubstituted isoquinolines. acs.orgsigmaaldrich.com

Silver-Catalyzed Cyclization: The cyclization of 2-alkynyl benzyl (B1604629) azides can be efficiently catalyzed by silver, offering a smooth reaction that tolerates a variety of functional groups. monash.edu

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate classical reactions like the Bischler-Napieralski and Pictet-Spengler, allowing for the rapid production of isoquinoline libraries.

Introduction of Diamine Functionality

Once the isoquinoline nucleus is formed, the next critical phase in the synthesis of N3,N3-dimethylisoquinoline-1,3-diamine is the introduction of two amino groups at the C-1 and C-3 positions. This is typically achieved by functionalizing a pre-formed isoquinoline scaffold.

Amination Strategies for Isoquinoline Scaffolds

Directly aminating an isoquinoline ring is challenging. A more viable and common strategy involves the nucleophilic substitution of leaving groups, such as halogens, from the isoquinoline core. The synthesis of a 1,3-diaminoisoquinoline (B156205) likely proceeds through a dihalo-isoquinoline intermediate.

A plausible starting material is 1,3-dichloroisoquinoline (B189448) , which is commercially available. sigmaaldrich.comnih.gov The chlorine atoms at the C-1 and C-3 positions can be substituted by amino groups. The C-1 position in isoquinoline is generally more susceptible to nucleophilic attack than the C-3 position. sigmaaldrich.com

The amination can be accomplished through several methods:

Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,3-dichloroisoquinoline with an amine source like ammonia (B1221849) or a protected amine can lead to substitution. sigmaaldrich.com This may occur sequentially, with the more reactive C-1 position reacting first.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. rsc.orgquora.com It is highly effective for the amination of aryl halides, including heteroaromatic chlorides. rsc.orgnih.gov A synthetic route could involve a sequential Buchwald-Hartwig amination of 1,3-dichloroisoquinoline. Research has demonstrated the successful Buchwald-Hartwig coupling of an amine at the C-3 position of a 1-amino-3-chloroisoquinoline derivative, confirming the viability of this approach for creating the 1,3-diamine structure. nih.gov

Specific Methods for Installing N,N-Dimethylamino Groups

The final stage of the synthesis requires the dimethylation of the amino group at the C-3 position to yield the target compound. This transformation requires careful control to ensure selectivity, especially in the presence of another amino group at the C-1 position.

Direct alkylation of a primary amine with an alkyl halide, such as methyl iodide, is a classic method for forming secondary and tertiary amines. However, this reaction is notoriously difficult to control and often results in a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt).

To achieve the desired this compound from a putative isoquinoline-1,3-diamine intermediate, a selective dimethylation of the C-3 amino group is necessary. This could be approached in several ways:

Protection-Methylation-Deprotection: A common strategy to achieve selectivity involves protecting the more reactive C-1 amino group, followed by the exhaustive methylation of the C-3 amino group using a reagent like methyl iodide or dimethyl sulfate. Subsequent removal of the protecting group would yield the final product.

Reductive Amination: A highly effective method for producing N,N-dimethylamines is reductive amination. This would involve reacting the primary amine at the C-3 position with an excess of formaldehyde (B43269) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). This method tends to be high-yielding and avoids the over-alkylation problems associated with alkyl halides.

Table 2: Potential Reagents for N,N-Dimethylation

Method Reagents Advantages Challenges
Direct Alkylation Methyl iodide (MeI), Dimethyl sulfate Readily available reagents. Poor selectivity, risk of over-alkylation.
Reductive Amination Formaldehyde (CH₂O), Reducing Agent (e.g., NaBH(OAc)₃) High selectivity for dimethylation, mild conditions. Requires a primary/secondary amine starting material.
Using DMF as source N,N-Dimethylformamide (DMF) with activating agent Can serve as both solvent and nitrogen source. nih.gov Often requires specific substrates and conditions.
Reductive Amination Approaches

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, converting carbonyl compounds or primary/secondary amines into higher-order amines. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible strategy involves the N,N-dimethylation of a pre-existing 3-aminoisoquinoline precursor.

A well-established method for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction. wikipedia.org This reaction utilizes excess formic acid and formaldehyde to convert a primary or secondary amine to its tertiary, N,N-dimethylated counterpart. wikipedia.orgwhilesciencesleeps.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid. A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts. wikipedia.org

A potential synthetic route to this compound could, therefore, begin with a 1,3-diaminoisoquinoline core. Treatment of this diamine with formaldehyde and formic acid would be expected to selectively yield the N3,N3-dimethylated product. The selectivity for methylation at the 3-position over the 1-position would likely be influenced by the differing electronic environments of the two amino groups.

Table 1: Reagents for Reductive Amination

Reagent Role Reference
Formaldehyde Carbon source for methylation wikipedia.orgwhilesciencesleeps.com
Formic Acid Reducing agent wikipedia.orgwhilesciencesleeps.com
Sodium Cyanoborohydride Alternative reducing agent wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) Alternative reducing agent masterorganicchemistry.com

It is worth noting that alternative reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), can also be employed in reductive amination protocols, often under milder conditions. wikipedia.orgmasterorganicchemistry.com

Incorporation of Multiple Amino Groups (e.g., at C-1 and C-3 positions of Isoquinoline)

The synthesis of the core 1,3-diaminoisoquinoline scaffold is a critical prerequisite. Several methods have been reported for the introduction of amino groups at the C-1 and C-3 positions of the isoquinoline ring system.

One approach involves the reaction of substituted arylacetamides with phosphorus oxychloride (POCl3) and a cyanamide (B42294) source. For instance, the synthesis of 6- and 7-substituted 1,3-diaminoisoquinolines has been achieved by reacting N,N-diethylarylacetamides with POCl3 followed by N,N-dimethylcyanamide. researchgate.net This suggests that a similar strategy could potentially be adapted to generate the N3,N3-dimethylamino functionality directly.

Another strategy relies on the sequential substitution of di-halogenated isoquinolines. For example, 1,3-dichloroisoquinoline can serve as a versatile precursor. sigmaaldrich.com The chlorine atom at the C-1 position is generally more reactive towards nucleophilic substitution than the one at C-3. researchgate.net This differential reactivity allows for a stepwise introduction of different amino groups. A primary amine could first be introduced at the C-1 position, followed by the introduction of a dimethylamino group at the C-3 position via reaction with dimethylamine (B145610).

Convergent and Divergent Synthetic Routes

Sequential functionalization offers a powerful approach to constructing complex molecules like this compound with a high degree of control over the substitution pattern. A key example of this strategy is the use of di-haloisoquinolines.

Starting with 1,3-dichloroisoquinoline, a selective nucleophilic aromatic substitution (SNAr) at the more reactive C-1 position can be performed. sigmaaldrich.com For instance, reaction with a primary amine or an ammonia equivalent would yield a 1-amino-3-chloroisoquinoline intermediate. researchgate.net The subsequent introduction of the dimethylamino group at the C-3 position can then be achieved through a second nucleophilic substitution reaction with dimethylamine, potentially under more forcing conditions or with palladium catalysis.

This stepwise approach allows for the synthesis of unsymmetrically substituted 1,3-diaminoisoquinolines, which would be difficult to achieve through direct methods. The success of this strategy hinges on the ability to control the regioselectivity of the substitution reactions.

One-pot and cascade reactions represent an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. nih.govrsc.orgmdpi.com These reactions combine multiple bond-forming events in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

While a specific one-pot synthesis of this compound has not been explicitly reported, several cascade reactions leading to related isoquinoline structures are known. For example, palladium-catalyzed cascade reactions of ortho-haloaryl-substituted allenamides with arylboronic acids have been used to synthesize highly substituted 1,2-dihydroisoquinolines. nih.gov

Another relevant example is the synthesis of multisubstituted quinoline-4-carboxamides through a cascade reaction of isatins with 1,1-enediamines. Although this leads to quinolines, the principle of using a cascade approach to build a complex nitrogen-containing heterocycle is applicable. The development of a novel cascade reaction that incorporates both a primary amino group at C-1 and a dimethylamino group at C-3 of the isoquinoline ring remains an area of interest for synthetic chemists.

Catalytic Transformations in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), have revolutionized the synthesis of arylamines. nih.gov This methodology is highly relevant for the synthesis of this compound and its analogs, especially in the context of sequential functionalization.

Starting from 1-amino-3-chloroisoquinoline, the introduction of the dimethylamino group at the C-3 position can be facilitated by a palladium-catalyzed amination reaction with dimethylamine. researchgate.net This approach often proceeds under milder conditions and with higher yields compared to traditional nucleophilic aromatic substitution, particularly for less reactive aryl chlorides.

Table 2: Components of a Typical Palladium-Catalyzed Amination

Component Example Role Reference
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3 Active catalyst source researchgate.netresearchgate.net
Ligand Buchwald or Josiphos type phosphines Stabilizes and activates the catalyst nih.gov
Base NaOtBu, K2CO3 Activates the amine and neutralizes HX researchgate.netresearchgate.net
Solvent Toluene, Dioxane Reaction medium researchgate.netresearchgate.net

Furthermore, the amino groups on the this compound core can be further functionalized using palladium-catalyzed N-arylation. For example, the primary amino group at the C-1 position could be reacted with an aryl halide in the presence of a palladium catalyst to generate N1-aryl-N3,N3-dimethylisoquinoline-1,3-diamine analogs. This highlights the versatility of catalytic methods in diversifying the isoquinoline scaffold. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands generally providing the best results. nih.gov

Role of Organocatalysis in Diamine Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. nih.gov While specific applications of organocatalysis in the synthesis of this compound are not yet documented, the potential for its use in preparing chiral precursors and derivatives is significant.

Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective Pictet-Spengler reaction to synthesize axially chiral tetrahydroisoquinolines. nih.govacs.org This methodology could be adapted to generate chiral precursors to substituted isoquinoline-1,3-diamines. Similarly, proline and its derivatives are well-known organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions, which could be envisioned in the synthesis of functionalized side chains on the isoquinoline nucleus. youtube.com The development of organocatalytic methods for the direct, asymmetric amination of C-H bonds on the isoquinoline core represents a frontier in this field. The application of modularly designed organocatalysts could also offer a pathway to diastereodivergent synthesis of substituted derivatives. chaseliquidfuels.org

The use of organocatalysts could provide several advantages, including mild reaction conditions, high enantioselectivities, and a reduced risk of metal contamination in the final products. Future research in this area could focus on the design of novel organocatalysts tailored for the specific electronic and steric requirements of the isoquinoline-1,3-diamine scaffold.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of considerable interest due to the prevalence of chiral isoquinolines in biologically active natural products and pharmaceuticals. acs.org Although the parent this compound is itself achiral, chirality can be introduced through substitution at various positions on the isoquinoline ring system.

Several strategies for the asymmetric synthesis of isoquinoline derivatives have been developed, which can be conceptually applied to the synthesis of chiral this compound derivatives. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. acs.org

One approach involves the asymmetric reduction of a prochiral dihydroisoquinoline precursor. This can be achieved using chiral hydride reducing agents or through catalytic hydrogenation with a chiral metal complex. Another strategy is the use of a chiral auxiliary attached to the nitrogen atom, which directs the stereoselective addition of a nucleophile to the C1 position.

The following table summarizes potential approaches for the stereoselective synthesis of chiral derivatives:

Method
DescriptionPotential ApplicationAsymmetric Pictet-Spengler ReactionChiral Auxiliary-Directed SynthesisEnantioselective C-H FunctionalizationKinetic Resolution

The development of stereoselective routes to chiral this compound derivatives would significantly expand their potential applications in medicinal chemistry and materials science.

Reaction Mechanisms and Mechanistic Elucidation in this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While specific mechanistic studies for this compound are not available, the mechanisms of the key transformations can be inferred from related, well-studied reactions.

Investigation of Key Intermediates

The synthesis of the 1,3-diaminoisoquinoline core from o-cyanobenzyl cyanide and ammonia likely proceeds through a series of key intermediates. The initial step is believed to be the base-catalyzed self-condensation of o-cyanobenzyl cyanide to form a dimeric species. This is followed by an intramolecular cyclization, driven by the formation of the stable aromatic isoquinoline ring. The subsequent reaction with ammonia would then lead to the final diamine product.

In the proposed N-methylation step, the reaction of 1,3-diaminoisoquinoline with a methylating agent would proceed through a transition state where the nitrogen atom of the amino group acts as a nucleophile. The chemoselectivity between the N1 and N3 positions would be determined by the relative nucleophilicity of these two sites, which is influenced by the electronic properties of the isoquinoline ring. The use of protecting groups would involve the formation of an intermediate where one amino group is masked, allowing for the selective methylation of the other.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The efficiency and outcome of the synthetic route to this compound are governed by both kinetic and thermodynamic factors.

The cyclization step to form the isoquinoline ring is likely to be under thermodynamic control, as the formation of the aromatic system is a strong driving force. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete conversion to the desired product and to minimize the formation of side products.

The N-methylation step, on the other hand, may be subject to kinetic control. The relative rates of methylation at the N1 and N3 positions would depend on the activation energies of the respective transition states. To achieve selective methylation at the N3 position, reaction conditions could be chosen to favor the kinetically preferred product. This might involve the use of specific solvents, temperatures, and stoichiometries of reagents.

The table below outlines some of the key kinetic and thermodynamic considerations for the proposed synthetic pathway:

Reaction Step
Kinetic ConsiderationsThermodynamic ConsiderationsIsoquinoline Ring FormationN-Methylation

Further experimental and computational studies would be necessary to fully elucidate the mechanistic details and to quantify the kinetic and thermodynamic parameters of these reactions. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of N3,n3 Dimethylisoquinoline 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as N3,N3-dimethylisoquinoline-1,3-diamine, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals and confirm the connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopic Analysis and Proton Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position and the electronic effects of the amino and dimethylamino substituents. The protons of the N,N-dimethyl group would likely produce a singlet in the upfield region (around δ 3.0 ppm). The protons of the primary amino group (-NH₂) would also give rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

A hypothetical ¹H NMR data table is presented below based on general principles for similar structures.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
H-4s
H-5d
H-6t
H-7t
H-8d
-N(CH₃)₂s
-NH₂br s

¹³C NMR Spectroscopic Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The isoquinoline core would display a set of signals in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to the nitrogen atoms (C-1 and C-3) would be expected at the more downfield end of this range due to the deshielding effect of the heteroatom. The carbons of the dimethylamino group would appear at a characteristic upfield chemical shift.

A predicted ¹³C NMR data table is shown below.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-1
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
-N(CH₃)₂

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions between, for example, the N-methyl protons and the H-4 proton, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₁H₁₃N₃), providing strong evidence for the compound's identity.

IonCalculated m/z (Predicted)Measured m/z (Hypothetical)
[M+H]⁺188.1182188.1185

Fragment Ion Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint and can be used to confirm the structure. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals. For example, the loss of a methyl radical (•CH₃) from the dimethylamino group or the loss of ammonia (B1221849) (NH₃) could be expected fragmentation pathways. The resulting fragment ions would be indicative of the different structural motifs within the molecule.

Precursor Ion (m/z)Fragmentation Pathway (Predicted)Fragment Ion (m/z) (Predicted)
188.1182Loss of •CH₃173.0951
188.1182Loss of NH₃171.1026

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the isoquinoline ring system, the primary amine, and the tertiary dimethylamine (B145610) group.

The primary amine (-NH2) group at the C1 position would be readily identifiable by a pair of medium to strong absorption bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration would likely appear in the 1650-1580 cm⁻¹ range. The tertiary dimethylamino group [-N(CH3)2] at the C3 position lacks N-H bonds and therefore will not show absorptions in the N-H stretching region. However, the C-N stretching vibrations for both the primary and tertiary amines are expected to be observed in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

The aromatic isoquinoline core will produce several distinct signals. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The characteristic C=C and C=N bond stretching vibrations within the heterocyclic ring system would result in a series of sharp, medium-to-strong absorptions in the 1625-1400 cm⁻¹ region. Finally, out-of-plane C-H bending vibrations would give rise to strong bands in the 900-675 cm⁻¹ range, the exact position of which is dependent on the substitution pattern of the aromatic ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250Medium - Strong
N-H Bend1650 - 1580Medium
Aromatic RingC-H Stretch3100 - 3000Medium - Weak
C=C and C=N Stretch1625 - 1400Medium - Strong
C-H Out-of-Plane Bend900 - 675Strong
Alkyl Groups (CH₃)C-H Stretch2975 - 2850Medium
Amine C-N BondsC-N Stretch1350 - 1000Medium - Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the conjugated π-system of the isoquinoline ring.

The core isoquinoline structure is expected to exhibit strong absorptions due to π → π* transitions. These typically appear as multiple bands, often referred to as β, p, and α-bands, in the UV region. The β-band (or E-band) is usually found at shorter wavelengths (around 220-230 nm) and has a high molar absorptivity. The p-band (or B-band) appears at intermediate wavelengths (around 270-280 nm), while the α-band (or L-band), which is sometimes obscured, occurs at the longest wavelengths (around 310-330 nm) and has the lowest intensity.

The presence of the amino (-NH₂) and dimethylamino [-N(CH₃)₂] groups, which are powerful auxochromes, is expected to cause a significant bathochromic (red) shift in these absorption bands. The lone pairs of electrons on the nitrogen atoms can participate in the π-system of the aromatic ring, leading to n → π* transitions and extending the conjugation. This would likely shift the absorption maxima to longer wavelengths and increase their intensities compared to unsubstituted isoquinoline. The n → π* transitions are typically of lower intensity and may be observed as a shoulder on the main π → π* absorption bands.

Table 2: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted Wavelength Range (nm)
π → πIsoquinoline Ring System220 - 350
n → πN-containing functional groups> 300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, a successful crystallographic analysis would provide a wealth of information about its molecular geometry and intermolecular interactions.

Confirmation of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction experiment would yield the exact coordinates of each atom in the unit cell. From this data, precise bond lengths, bond angles, and dihedral angles can be calculated. It would be expected that the bond lengths within the isoquinoline ring would show partial double bond character, intermediate between typical single and double bonds. The C-N bond lengths of the amino and dimethylamino groups would also be determined, providing insight into the degree of electron delocalization. The planarity of the isoquinoline ring system would be confirmed by the dihedral angles within the ring. The orientation of the substituents relative to the ring would also be defined.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Bond LengthsConfirms the connectivity and bond order between atoms.
Bond AnglesDefines the local geometry around each atom.
Dihedral AnglesDescribes the conformation and planarity of the molecule.
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions would be anticipated. The planar isoquinoline rings would likely facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Furthermore, the primary amine group is a hydrogen bond donor, and the nitrogen atoms of the isoquinoline ring and the amino groups are hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds (N-H···N). Additionally, weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an adjacent aromatic ring, could also play a role in stabilizing the crystal structure. A full crystallographic analysis would map out these interactions in detail, providing a comprehensive understanding of the supramolecular assembly in the solid state.

Computational and Theoretical Investigations of N3,n3 Dimethylisoquinoline 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying complex molecules. scirp.org It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation.

For N3,N3-dimethylisoquinoline-1,3-diamine, a DFT calculation, potentially using a functional like B3LYP or PBE0 with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric environment. The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations, providing insights into its chemical nature.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (Note: This table is for illustrative purposes to show typical data obtained from DFT calculations, as specific published data for this compound is not available.)

Parameter Bond/Angle Predicted Value
Bond Length C1-N(amine) 1.38 Å
C3-N(dimethylamine) 1.40 Å
N(dimethylamine)-C(methyl) 1.45 Å
Bond Angle C1-C9-C8 120.5°
C4-C3-N(dimethylamine) 122.0°
Dihedral Angle C2-C1-N(amine)-H 180.0°

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes, as specific published data for this compound is not available.)

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

| HOMO-LUMO Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electron density that shows the electrostatic potential at the surface of the molecule. The ESP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas are relatively neutral.

For this compound, an ESP analysis would likely show negative potential (red) around the nitrogen atoms of the diamine groups due to their lone pairs of electrons, identifying them as potential sites for protonation or interaction with electrophiles. nih.gov The aromatic ring system would also exhibit characteristic potential distributions influencing its reactivity.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a molecule with flexible side chains like this compound, identifying the lowest energy conformers (energy minima) is crucial, as these are the most populated and thus most relevant structures at equilibrium. libretexts.org

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles, such as those involving the C3-N bond of the dimethylamine (B145610) group. This process identifies various stable conformers and the energy barriers between them. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules. nih.govmdpi.com

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov This involves calculating the magnetic shielding for each nucleus in the optimized geometry. Comparing the predicted spectrum with an experimental one can confirm the proposed structure. nih.gov

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. nih.gov These calculations predict the frequencies corresponding to different vibrational modes (e.g., stretching, bending) of the molecule's bonds. This information is invaluable for assigning peaks in an experimental IR spectrum to specific functional groups and confirming the molecular structure. scirp.org

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is for illustrative purposes, as specific published data for this compound is not available.)

Data Type Group/Atom Predicted Value Experimental Value
¹H NMR Aromatic-H 7.2-8.1 ppm 7.1-8.0 ppm
-N(CH₃)₂ 3.1 ppm 3.0 ppm
IR Frequency N-H Stretch 3450 cm⁻¹ 3445 cm⁻¹

Reaction Mechanism Pathway Exploration using Computational Methods

Computational methods are extensively used to explore the mechanisms of chemical reactions. mdpi.com By modeling the reaction pathway, chemists can identify transition states, intermediates, and the associated activation energies. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, computational studies could be used to investigate its synthesis or its subsequent reactions. For example, modeling the final step of its synthesis could clarify the regioselectivity and reaction kinetics. Similarly, studying its potential reactions, such as electrophilic aromatic substitution or coordination with metal ions, would involve calculating the energy profiles of different possible pathways to determine the most favorable one. nih.gov This predictive capability can guide the design of new synthetic routes and the development of new applications for the compound.

Transition State Localization

The localization of transition states is a fundamental aspect of computational chemistry, providing critical insights into the energy barriers and mechanisms of chemical reactions. For a hypothetical reaction involving this compound, researchers would typically employ a range of computational methods to identify the geometry of the transition state structure.

Methodologies:

Initial Guess: The process would begin with an educated guess of the transition state geometry, often guided by chemical intuition and knowledge of similar reactions.

Geometry Optimization: Algorithms such as the Berny optimization algorithm would then be used to locate a stationary point on the potential energy surface. This involves minimizing the energy of the system with respect to its geometric coordinates.

Frequency Analysis: To confirm that the located stationary point is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Expected Data: A successful transition state localization would yield the precise three-dimensional coordinates of the atoms at the highest point of the reaction energy profile. This data is crucial for understanding the bonding changes that occur during the transformation.

Reaction Coordinate Analysis

Following the localization of the transition state, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, would be performed. This analysis maps the entire reaction pathway, connecting the reactants, the transition state, and the products.

Methodologies:

IRC Calculations: Starting from the transition state geometry, the IRC method follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This traces the minimum energy path that the reacting molecules follow.

Expected Data and Insights: The output of an IRC calculation is a series of molecular geometries and their corresponding energies along the reaction coordinate. This allows for the visualization of the reaction mechanism and the identification of any intermediate species that may be formed. A table summarizing key points along the reaction coordinate, such as reactants, transition state, and products, along with their relative energies, would typically be generated.

Intermolecular Interaction Modeling and Non-Covalent Interactions

Understanding the non-covalent interactions of this compound with other molecules or with itself is essential for predicting its behavior in various environments. Computational modeling can provide detailed information about the nature and strength of these interactions.

Methodologies:

Quantum Chemical Calculations: High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), combined with appropriate basis sets, can be used to accurately calculate the interaction energies between molecules.

Density Functional Theory (DFT): DFT methods, particularly those incorporating dispersion corrections (e.g., DFT-D3), are widely used to study non-covalent interactions in larger systems due to their favorable balance of accuracy and computational cost.

Atoms in Molecules (AIM) Theory: This analysis of the electron density topology can identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions, by locating bond critical points.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing and analyzing non-covalent interactions in real space, based on the electron density and its derivatives.

Expected Data and Research Findings: These investigations would yield quantitative data on the binding energies between this compound and other molecules. It would also provide a qualitative picture of the specific atoms and functional groups involved in these interactions. A data table could summarize the calculated interaction energies for different types of non-covalent bonds (e.g., hydrogen bonds, π-stacking).

While the specific computational and theoretical data for this compound is not currently available in the reviewed literature, the established methodologies described above provide a clear roadmap for future research in this area. Such studies would be invaluable for elucidating the reactivity, selectivity, and intermolecular behavior of this compound, paving the way for its potential applications.

Reactivity and Derivatization Strategies of N3,n3 Dimethylisoquinoline 1,3 Diamine

Predicted Reactions at the Isoquinoline (B145761) Core

The isoquinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the fused benzene (B151609) ring. The electron-donating amino groups at the 1 and 3 positions are expected to significantly activate the ring towards certain reactions.

Predicted Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of N3,N3-dimethylisoquinoline-1,3-diamine, the two amino groups are powerful activating groups and will direct incoming electrophiles to specific positions on the benzene portion of the isoquinoline ring. Due to steric hindrance from the dimethylamino group at position 3, electrophilic attack is most likely to occur at the C5 and C7 positions, which are ortho and para to the amino group at position 1 and are less sterically encumbered.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-N3,N3-dimethylisoquinoline-1,3-diamine and 7-Nitro-N3,N3-dimethylisoquinoline-1,3-diamine
HalogenationBr₂, FeBr₃5-Bromo-N3,N3-dimethylisoquinoline-1,3-diamine and 7-Bromo-N3,N3-dimethylisoquinoline-1,3-diamine
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-N3,N3-dimethylisoquinoline-1,3-diamine and 7-Acyl-N3,N3-dimethylisoquinoline-1,3-diamine

Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. nih.govyoutube.comyoutube.comyoutube.com The isoquinoline ring of this compound is electron-rich due to the amino substituents, making it generally unreactive towards SNAr unless a leaving group is present at an activated position (e.g., C4) and harsh reaction conditions are employed. If a derivative containing a suitable leaving group (like a halogen) were synthesized, nucleophilic substitution could potentially occur.

Predicted Oxidation and Reduction Processes of the Isoquinoline Ring

The isoquinoline ring can undergo both oxidation and reduction. Catalytic hydrogenation (e.g., with H₂ over Pd/C) would be expected to reduce the heterocyclic ring to afford a tetrahydroisoquinoline derivative. The specific conditions would determine the extent of reduction.

Oxidation of the isoquinoline ring is more complex. Strong oxidizing agents could potentially lead to ring cleavage. Milder oxidation might affect the substituents or lead to the formation of N-oxides.

Predicted Reactions at the Amine Functionalities

The compound possesses two distinct amine functionalities: a primary amine at C1 and a tertiary dimethylamino group at C3. These are expected to exhibit characteristic amine reactivity.

Predicted Acylation and Sulfonamidation Reactions

The primary amine at the C1 position is expected to be nucleophilic and readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. The tertiary amine at C3 lacks a proton and will not undergo these reactions.

Table 2: Predicted Products of Reactions at the C1-Amine

ReactionReagentPredicted Product
AcylationAcetyl chlorideN-(1-(Dimethylamino)-3-isoquinolinyl)acetamide
Sulfonamidationp-Toluenesulfonyl chlorideN-(1-(Dimethylamino)-3-isoquinolinyl)-4-methylbenzenesulfonamide

Predicted Amine Alkylation and Arylation

The primary amine at C1 can be alkylated or arylated. researchgate.netnih.gov For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent would lead to a secondary amine at the C1 position. The tertiary amine at C3 is generally unreactive towards further alkylation unless harsh conditions are used, which might lead to quaternization.

Derivatization for Enhanced Reactivity or Specific Applications

The strategic derivatization of this compound can be undertaken to modulate its chemical properties, enhancing its reactivity for subsequent transformations or tailoring it for specific applications. These modifications can target either the primary amino group at the C1 position or the dimethylamino group at the C3 position, as well as the isoquinoline ring itself.

One key strategy involves the protection of one of the amino groups to allow for selective reaction at the other. For instance, the primary amino group can be selectively protected using standard protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This would allow for reactions to be directed specifically to the tertiary dimethylamino group or the isoquinoline nucleus.

Furthermore, derivatization can be employed to introduce functionalities that enhance the molecule's utility. For example, the primary amino group is a handle for the introduction of a wide array of substituents. Acylation reactions with various acid chlorides or anhydrides can introduce new amide functionalities. Similarly, alkylation reactions can be performed on the primary amine.

Derivatization is also a key strategy in the development of molecules for biological applications. For instance, dimeric forms of 1,3-diaminoisoquinoline (B156205) derivatives have been synthesized and investigated for their ability to interact with biological targets. nih.gov These dimeric structures are typically created by linking two monomeric units through a suitable spacer, a process that relies on the reactivity of the amino groups.

The following table outlines potential derivatization strategies for this compound based on the known reactivity of similar aminoisoquinolines and general amine chemistry.

Reaction Type Reagent/Condition Potential Product Purpose
N-AcylationAcetyl chloride, pyridine (B92270)N-(3-(dimethylamino)isoquinolin-1-yl)acetamideIntroduction of an amide functionality
N-SulfonylationTosyl chloride, baseN-(3-(dimethylamino)isoquinolin-1-yl)-4-methylbenzenesulfonamideIntroduction of a sulfonamide group
N-AlkylationAlkyl halide, baseN1-alkyl-N3,N3-dimethylisoquinoline-1,3-diamineModification of steric and electronic properties
DimerizationDicarboxylic acid, coupling agentBis(this compound) derivativeSynthesis of molecules with potential for bivalent binding

Cyclization Reactions Involving Diamine and Isoquinoline Moieties

The bifunctional nature of this compound, possessing two nucleophilic nitrogen centers and an aromatic isoquinoline core, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can involve either the participation of both amino groups or the reaction of one amino group with a substituent on the isoquinoline ring or an external reagent.

One potential cyclization pathway involves the reaction of the 1,3-diamine system with a suitable two-carbon electrophile to form a six-membered heterocyclic ring. For example, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a pyrimidine-fused isoquinoline derivative. The specific conditions for such a cyclization would depend on the nature of the electrophile and the desired product.

Another avenue for cyclization involves the functionalization of the isoquinoline ring, followed by an intramolecular reaction with one of the amino groups. For instance, introduction of a suitable electrophilic group at the C4 position of the isoquinoline ring could be followed by an intramolecular nucleophilic attack by the C3-dimethylamino group, leading to the formation of a novel polycyclic system.

Furthermore, the primary amino group at the C1 position can be transformed into other functional groups that can then participate in cyclization reactions. For example, diazotization of the primary amine followed by reaction with a suitable intramolecular nucleophile could be a pathway to new fused heterocyclic systems.

The table below summarizes potential cyclization reactions starting from this compound or its derivatives, drawing on established methodologies for the synthesis of fused heterocyclic systems.

Starting Material Reagent/Condition Potential Product Class
This compoundβ-Diketone, acid catalystIsoquinolino nih.govrsc.orgdiazepine derivative
This compoundPhosgene or equivalentIsoquinolino nih.govrsc.orgdiazepin-2-one derivative
4-Halo-N3,N3-dimethylisoquinoline-1,3-diaminePalladium catalyst, intramolecular cyclizationFused polycyclic aromatic system
1-Azido-N3,N3-dimethylisoquinoline-3-amineThermal or photochemical conditionsFused triazole or azirine derivative

Exploration of Chemical Transformations and Reaction Scope

The chemical versatility of this compound extends beyond simple derivatization and cyclization reactions. The presence of two distinct amino groups and an electron-rich aromatic system opens up a broad scope of chemical transformations, allowing for the synthesis of a diverse array of novel compounds.

The primary amino group at C1 is a key site for a variety of transformations. It can undergo diazotization to form a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the C1 position.

The dimethylamino group at C3, being a tertiary amine, is generally less reactive than the primary amine at C1. However, it can still participate in certain reactions. For example, it can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the isoquinoline ring and potentially undergo further transformations like the Polonovski reaction.

The isoquinoline ring itself is susceptible to electrophilic substitution reactions, although the strongly donating amino groups will direct incoming electrophiles to specific positions, likely the C4 position. Nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to functionalize the aromatic core, provided that the reaction conditions are carefully controlled to avoid side reactions with the amino groups.

The reaction scope can be further expanded by employing modern cross-coupling methodologies. The primary amino group can be converted to a leaving group (e.g., a triflate after conversion to a phenol) or a halide, which can then participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity.

The following table provides a summary of potential chemical transformations and the expected scope of reactions for this compound.

Reaction Type Reagents/Conditions Potential Transformation
Diazotization/Sandmeyer ReactionNaNO₂, HCl; CuXConversion of C1-NH₂ to C1-X (X = Cl, Br, CN)
Oxidationm-CPBAOxidation of C3-N(CH₃)₂ to N-oxide
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitration at the C4 position
Palladium-Catalyzed Cross-CouplingAfter conversion of NH₂ to a suitable leaving group (e.g., I, Br, OTf), Pd catalyst, boronic acid/alkyne/alkeneC-C or C-heteroatom bond formation at C1

An article on the advanced chemical research applications of this compound cannot be generated.

Specifically, no information was found concerning:

The design of ligands based on this compound or its broader applications in coordination chemistry.

The synthesis of any metal complexes, including transition metal complexes, with this compound.

Studies on its chelation properties, denticity, coordination modes, or geometries when interacting with metal centers.

Its use in organocatalysis, leveraging the diamine moiety.

Its role as a ligand in transition metal catalysis, such as in asymmetric catalysis.

Without access to such fundamental research, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The creation of content for the specified sections and subsections would require speculation, which would not meet the standards of a professional and authoritative scientific article.

Therefore, due to the lack of available data in the public domain and scientific databases accessible through the search, the generation of the requested article focusing solely on the chemical compound “this compound” and its applications in advanced chemical research is not feasible at this time.

Applications in Advanced Chemical Research

Precursors in Complex Molecule Synthesis

Intermediates in Multi-Step Organic SynthesesThere are no documented examples of N3,N3-dimethylisoquinoline-1,3-diamine serving as a key intermediate in the total synthesis of natural products or other complex organic molecules.

Due to the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables as requested.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advances

Direct research findings on N3,N3-dimethylisoquinoline-1,3-diamine are not extensively documented. However, the isoquinoline (B145761) framework itself is a prominent feature in a vast number of natural and synthetic compounds with significant biological and material properties. amerigoscientific.comresearchgate.net Advances in the synthesis of isoquinoline derivatives have moved beyond traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, with modern approaches focusing on more efficient, environmentally friendly, and versatile strategies. researchgate.netnih.gov These newer methods often employ transition-metal catalysis to construct the isoquinoline core with diverse functionalities. researchgate.net The exploration of isoquinoline derivatives has expanded into materials science, where they are utilized in the creation of conductive polymers, optical materials, and metal-organic frameworks (MOFs). amerigoscientific.com

Unexplored Synthetic Avenues for this compound and its Analogs

Given the scarcity of specific synthetic routes for this compound, several modern synthetic methodologies developed for other isoquinoline derivatives could be adapted for its preparation and the synthesis of its analogs.

Modern Synthetic Approaches:

Transition Metal-Catalyzed Annulation Reactions: Rhodium(III)-catalyzed C-H activation and annulation of benzamidines with alkynes presents a powerful method for constructing 1-aminoisoquinoline derivatives. nih.gov This approach could potentially be adapted to introduce the 1-amino and 3-dimethylamino functionalities.

Copper-Catalyzed Annulation: The synthesis of isoquinoline derivatives through copper(II)-catalyzed annulation protocols offers another viable route. nih.gov Investigating the reaction of appropriately substituted starting materials under these conditions could lead to the desired diamine product.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate the production of substituted isoquinolines. organic-chemistry.org This technique could offer a rapid and efficient pathway to this compound and its derivatives.

Exploring these and other modern synthetic strategies would not only provide access to this specific compound but also open the door to a wide range of analogs with varied substitution patterns, allowing for the fine-tuning of its chemical and physical properties.

Potential for Novel Catalytic Systems Based on this compound

The presence of two nitrogen atoms with different electronic environments (an amino group at C1 and a dimethylamino group at C3) suggests that this compound could serve as a versatile ligand in coordination chemistry and catalysis. The isoquinoline nitrogen and the exocyclic amino groups can act as coordination sites for metal ions.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral versions of this compound or its analogs could be synthesized and employed as ligands in asymmetric catalysis, a field where isoquinoline-based ligands have shown promise.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives are used as organic linkers in the synthesis of MOFs. amerigoscientific.com These materials have applications in gas storage, separation, and catalysis. This compound could be explored as a novel building block for MOFs with unique porous structures and catalytic activities.

Corrosion Inhibition: The nitrogen atoms in the isoquinoline ring can effectively interact with metal surfaces, making isoquinoline derivatives potential corrosion inhibitors. wikipedia.orgchemicalbook.com The diamino substitution on this compound might enhance this property.

Advanced Computational Studies to Guide Experimental Work

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential applications of this compound.

Areas for Computational Investigation:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.com Such studies can predict its reactivity and potential interaction with other molecules.

Ligand-Metal Interactions: Computational modeling can simulate the coordination of this compound to various metal centers. This can help in designing new catalysts and understanding their mechanisms of action.

Supramolecular Assembly: Molecular dynamics simulations can be employed to study the self-assembly behavior of this molecule and its potential to form supramolecular structures.

Computational studies on naphthylisoquinoline alkaloids have already demonstrated their utility in understanding the conformational preferences and stabilizing interactions within complex isoquinoline-containing molecules. researchgate.net A similar approach for this compound would be highly beneficial.

Integration with Materials Science and Supramolecular Chemistry Research

The unique structure of this compound, featuring a planar aromatic core and functional amino groups, makes it an interesting candidate for applications in materials science and supramolecular chemistry.

Potential Applications in Materials Science:

Organic Electronics: Isoquinoline-based compounds have been explored for their potential in creating conductive materials and sensors. amerigoscientific.com The electronic properties of this compound could be tuned through chemical modification for such applications.

Luminescent Materials: Certain isoquinoline derivatives exhibit fluorescence, making them useful in the development of luminescent materials for applications like fluorescent sensors and light-emitting devices. acs.org

Role in Supramolecular Chemistry:

Host-Guest Chemistry: The isoquinoline scaffold can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. acs.org These interactions are fundamental to supramolecular chemistry and could allow this compound to act as a host for specific guest molecules.

Self-Assembling Systems: The molecule's structure could facilitate self-assembly into well-defined nanostructures, a key area of research in supramolecular chemistry. researchgate.net

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